AM251

Vue d'ensemble

Description

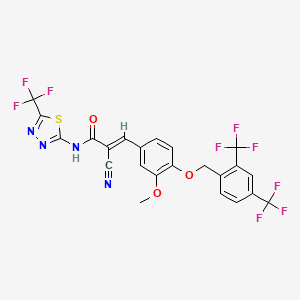

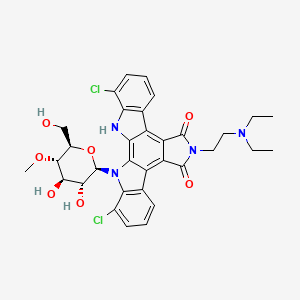

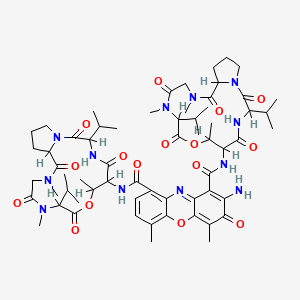

AM251 est un composé synthétique connu pour son rôle d'antagoniste inverse au niveau du récepteur cannabinoïde de type 1 (CB1). Il est structurellement similaire au rimonabant, un autre antagoniste du récepteur CB1, mais avec une différence clé : le groupe para-chloro sur le substituant phényle en position C-5 du cycle pyrazole est remplacé par un groupe para-iodo dans this compound . Cette modification se traduit par une affinité de liaison légèrement meilleure pour le récepteur CB1 par rapport au rimonabant .

Applications De Recherche Scientifique

AM251 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptor antagonists.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.

Mécanisme D'action

Target of Action

AM251 primarily targets the CB1 cannabinoid receptor , acting as a potent antagonist . The CB1 receptor is a G-protein coupled receptor predominantly found in the brain and plays a crucial role in the endocannabinoid system . This compound also acts as an agonist for the GPR55 receptor and an antagonist for the μ-opioid receptor .

Mode of Action

As a CB1 receptor antagonist, this compound inhibits the effects of CB1 receptor activation . It binds to the CB1 receptor with high affinity, preventing the action of endogenous cannabinoids and other agonists . This leads to changes in the downstream signaling pathways associated with the CB1 receptor .

Biochemical Pathways

The antagonistic action of this compound on the CB1 receptor affects various biochemical pathways. For instance, it has been shown to inhibit osteoclast differentiation and function, potentially through the inhibition of the WNT signaling pathway .

Pharmacokinetics

It is known that this compound is soluble in ethanol and dmso, which may influence its bioavailability .

Result of Action

This compound’s antagonistic action on the CB1 receptor has several molecular and cellular effects. For example, it has been shown to inhibit the proliferation of certain cancer cells . Additionally, this compound can induce apoptosis in cytotrophoblast cells . In the context of neurodegenerative diseases, this compound has been found to ameliorate radiation-induced cognitive decrements .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other receptor antagonists or agonists can affect this compound’s ability to bind to its target receptors . Additionally, the physiological and pathological state of the individual, such as the presence of disease or the use of other medications, can also influence the action of this compound .

Analyse Biochimique

Biochemical Properties

AM251 is a potent antagonist of the CB1 receptor, with an IC50 value of 8 nM and a Ki value of 7.49 nM . It displays a 306-fold selectivity over CB2 receptors . Additionally, this compound acts as an agonist for the GPR55 receptor with an EC50 value of 39 nM and as an antagonist for the μ-opioid receptor with a Ki value of 251 nM . These interactions highlight the compound’s versatility in modulating different receptor pathways. This compound’s role in biochemical reactions involves binding to these receptors and altering their activity, which can influence various downstream signaling pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, including insulin secretion, β-cell proliferation, and apoptosis . In human and mouse islets, this compound enhances insulin secretion and β-cell proliferation while protecting against apoptosis . Additionally, this compound has been found to ameliorate radiation-induced cognitive deficits by promoting neurogenesis and synaptic plasticity in the hippocampus . These effects are mediated through its interactions with CB1 and GPR55 receptors, which play crucial roles in cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 receptor, where it acts as an inverse agonist . This binding leads to the inhibition of CB1 receptor activity, which in turn modulates various downstream signaling pathways. This compound also induces the proteolytic degradation of estrogen-related receptor alpha (ERRα), a nuclear receptor involved in mitochondrial function and energy homeostasis . This degradation is mediated by the proteasome and results in altered mitochondrial physiology and increased mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on the concentration and context of its application. For example, in zebrafish, a 60-minute exposure to this compound at different concentrations resulted in varying behavioral and biochemical responses . Additionally, in rodent models, chronic administration of this compound over several weeks has been shown to alleviate cognitive and mood dysfunctions induced by cranial irradiation . These findings suggest that the stability and long-term effects of this compound are influenced by its dosage and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. In rats, low doses of this compound (1.0 mg/kg) significantly improved recognition memory without affecting psychomotor activity or anxiety . Higher doses (2.5 mg/kg and 5.0 mg/kg) did not have the same beneficial effects on memory . In rodent models of brain injury, this compound treatments at 1 mg/kg effectively alleviated cognitive and mood dysfunctions . These studies highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. In muscle cells, this compound has been shown to increase the activity of pyruvate dehydrogenase and glutathione reductase, enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative stress response . Additionally, this compound modulates the expression of enzymes in the glycolytic pathway, such as glucose 6-phosphate isomerase and lactate dehydrogenase . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It has been shown to bind to CB1 receptors in the brain and other tissues, where it modulates receptor activity and downstream signaling pathways . Additionally, this compound can be encapsulated in lipid nanoparticles for targeted delivery to specific tissues . This encapsulation enhances the compound’s stability and bioavailability, allowing for more effective distribution within the body.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as CB1 and GPR55, which are located on the cell membrane . Additionally, this compound has been shown to influence mitochondrial function by targeting nuclear receptors like ERRα . This targeting involves the proteasomal degradation of ERRα, which alters mitochondrial biogenesis and function . These findings suggest that this compound’s activity is closely linked to its localization within specific cellular compartments and organelles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AM251 implique plusieurs étapes, commençant par la préparation de la structure pyrazole de base. La voie de synthèse générale comprend :

Formation du cycle pyrazole : Ceci est généralement réalisé par réaction d'un dérivé d'hydrazine avec une 1,3-dicétone.

Réactions de substitution : Les groupes phényles sont introduits par des réactions de substitution, où le groupe para-chloro est remplacé par un groupe para-iodo.

Modifications finales :

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Les solvants couramment utilisés comprennent le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction soigneusement contrôlées pour optimiser la cinétique de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

AM251 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle pyrazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme l'iode et le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyrazoles substitués, qui peuvent avoir des propriétés pharmacologiques différentes en fonction de la nature des substituants .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le système endocannabinoïde.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CB1, où il agit comme un antagoniste inverse. Cela signifie qu'il bloque non seulement le récepteur, mais induit également un changement conformationnel qui réduit l'activité basale du récepteur. Les cibles moléculaires comprennent le récepteur CB1 et le récepteur μ-opioïde, où this compound agit comme un antagoniste . Les voies impliquées comprennent l'inhibition de la signalisation des récepteurs couplés aux protéines G, conduisant à une libération réduite de neurotransmetteurs et à la modulation de la perception de la douleur .

Comparaison Avec Des Composés Similaires

AM251 est structurellement similaire au rimonabant, un autre antagoniste du récepteur CB1. This compound possède un groupe para-iodo au lieu d'un groupe para-chloro, ce qui se traduit par une meilleure affinité de liaison et une meilleure sélectivité pour le récepteur CB1 . D'autres composés similaires comprennent :

Rimonabant : Un antagoniste du récepteur CB1 avec un groupe para-chloro.

AM1241 : Un agoniste sélectif pour le récepteur CB2.

SR144528 : Un antagoniste sélectif du récepteur CB2.

Les caractéristiques structurales uniques et les propriétés de liaison de l'this compound en font un outil précieux dans la recherche sur les cannabinoïdes et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZAJRPLUGXRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042695 | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183232-66-8 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183232-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

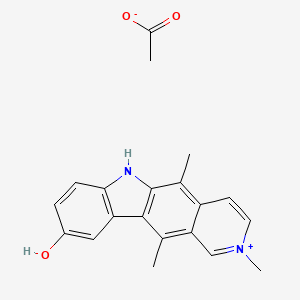

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)